beta-Amyrin palmitate
Overview
Description
Beta-Amyrin palmitate: is a naturally occurring triterpenoid ester derived from beta-amyrin and palmitic acid. Beta-amyrin is a pentacyclic triterpene commonly found in various plant species, while palmitic acid is a saturated fatty acid. This compound is known for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-amyrin palmitate can be achieved through esterification of beta-amyrin with palmitic acid. The process typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the leaves of Momordica grosvenori. The extraction process includes the use of petroleum ether, followed by dissolution in ethyl acetate. Chlorophyll is removed using activated carbon, and the compound is crystallized by cooling or natural evaporation. The final product is obtained through recrystallization with low-polarity solvents and vacuum drying .
Chemical Reactions Analysis
Types of Reactions: Beta-amyrin palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triterpenoids.
Scientific Research Applications
Beta-amyrin palmitate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex triterpenoids.
Biology: Studied for its role in plant defense mechanisms and secondary metabolism.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. .
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Beta-amyrin palmitate exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant Action: Scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Anticancer Action: Induces apoptosis in cancer cells by modulating pathways such as the mitochondrial apoptotic pathway and inhibiting angiogenesis.
Comparison with Similar Compounds
Beta-amyrin palmitate is compared with other similar triterpenoid esters:
Beta-Sitosterol Palmitate: Similar in structure but differs in the sterol component.
Alpha-Amyrin Palmitate: Similar triterpenoid ester but derived from alpha-amyrin.
Epiafzelechin Palmitate: Another triterpenoid ester with distinct antioxidant and anticancer properties.
This compound stands out due to its unique combination of beta-amyrin and palmitic acid, providing a distinct profile of biological activities and potential therapeutic applications.
Properties
CAS No. |
5973-06-8 |
---|---|
Molecular Formula |
C46H80O2 |
Molecular Weight |
665.1 g/mol |
IUPAC Name |
[(3S,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-27-28-44(7)37(42(39,4)5)26-29-46(9)38(44)25-24-35-36-34-41(2,3)30-31-43(36,6)32-33-45(35,46)8/h24,36-39H,10-23,25-34H2,1-9H3/t36-,37?,38-,39+,43-,44+,45-,46-/m1/s1 |
InChI Key |
VFSRKCNYYCXRGI-LAZBMHKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C)(C)C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amyrin palmitate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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